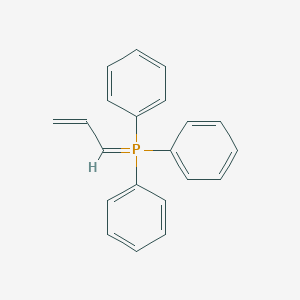

Allylidenetriphenylphosphorane

Description

Structure

3D Structure

Properties

IUPAC Name |

triphenyl(prop-2-enylidene)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19P/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h2-18H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXDDSBSRMDZLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333290 | |

| Record name | Triphenyl(prop-2-en-1-ylidene)-lambda~5~-phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15935-94-1 | |

| Record name | Triphenyl(prop-2-en-1-ylidene)-lambda~5~-phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Allylidenetriphenylphosphorane and Its Analogues

Generation of Allylidenetriphenylphosphorane from Phosphonium (B103445) Salts

The most conventional and widely employed method for synthesizing phosphonium ylides involves the deprotonation of a corresponding phosphonium salt. youtube.comlibretexts.org This two-step process begins with the formation of the phosphonium salt, followed by the removal of an acidic proton to yield the ylide.

The crucial step in generating the ylide from its phosphonium salt precursor is the deprotonation of the carbon atom adjacent to the positively charged phosphorus. The choice of base is paramount and is dictated by the acidity of this proton, which in turn is influenced by the substituents on the carbon. youtube.comwikipedia.org

For allyltriphenylphosphonium salts, where the α-carbon is part of an allyl group, strong bases are typically required. youtube.com Common choices include organolithium reagents like butyllithium (B86547) (BuLi) or alkali metal amides and hydrides. youtube.comwikipedia.org The reaction is performed under strict anhydrous and inert conditions, often in solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, to prevent hydrolysis or oxidation of the highly reactive ylide.

The selection of the base can also be influenced by the presence of electron-withdrawing groups on the phosphonium salt. wikipedia.org For instance, stabilized ylides with such groups can be prepared using weaker bases like sodium hydroxide (B78521) or potassium carbonate. wikipedia.org

Table 1: Common Bases for Deprotonation of Allyltriphenylphosphonium Salts

| Base | Solvent | Typical Conditions | Reference |

| Butyllithium (BuLi) | THF or Diethyl Ether | Anhydrous, inert atmosphere (Argon/Nitrogen) | youtube.com |

| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0°C, 1 hour | |

| Potassium tert-Butoxide (KOtBu) | Methanol (B129727) | 50°C |

The synthesis of the prerequisite allyltriphenylphosphonium salt is generally achieved through the quaternization of a tertiary phosphine (B1218219), most commonly triphenylphosphine (B44618), with a suitable allyl halide. thieme-connect.deunive.it This reaction is a classic example of an SN2 reaction where the nucleophilic phosphine attacks the electrophilic carbon of the allyl halide. libretexts.org

The reaction is often carried out by refluxing triphenylphosphine with an allylic halide, such as allyl bromide, in an aprotic solvent like toluene (B28343) or dichloromethane. For example, heating triphenylphosphine with 1,3-dibromopropane (B121459) in toluene yields the corresponding phosphonium salt. The choice of solvent can impact reaction efficiency and workup procedures, with solvents like methanol also being utilized.

An alternative route to vinylphosphonium salts, which are structural isomers of allylphosphonium salts, involves the alkylation of phosphines with allyl halide derivatives followed by isomerization of the resulting allylphosphonium salts using bases like triethylamine (B128534) or sodium carbonate. nih.govresearchgate.net

In Situ Generation Protocols for this compound

In situ generation of this compound offers the advantage of using the reactive ylide immediately as it is formed, circumventing the need for its isolation.

A notable method for the in situ generation of allylic phosphorus ylides involves the reaction of allenoates or 2-alkynoates with tertiary phosphines. researchgate.net This reaction proceeds through the formation of a phosphine-substituted 1,3-dipole, which can then react with various substrates, regenerating the tertiary phosphine in a catalytic cycle. researchgate.net

Multicomponent Reactions for Stabilized Phosphonium Ylides

Multicomponent reactions (MCRs) provide an efficient and atom-economical pathway to synthesize stabilized phosphonium ylides. These reactions involve the simultaneous combination of three or more reactants to form a single product that incorporates portions of all the starting materials.

A well-established MCR for generating stabilized phosphorus ylides involves the reaction of triphenylphosphine, dialkyl acetylenedicarboxylates (DAADs), and an acidic compound such as a phenol, imide, or enol. eurekaselect.combyjus.com The reaction is believed to proceed through the initial Michael addition of triphenylphosphine to the DAAD, followed by protonation to form a vinyltriphenylphosphonium salt intermediate. eurekaselect.com A subsequent Michael addition leads to the formation of the stabilized ylide. eurekaselect.com These ylides are often stable enough for isolation but can also be used in situ for subsequent transformations like intramolecular Wittig reactions. eurekaselect.comresearchgate.net

Table 2: Components in a Typical Multicomponent Reaction for Stabilized Ylides

| Component 1 | Component 2 | Component 3 (Acid) | Resulting Product | Reference |

| Triphenylphosphine (TPP) | Dialkyl Acetylenedicarboxylates (DAAD) | Phenols, Imides, Amides, Enols, Oximes, Alcohols | Stabilized Phosphorus Ylide | eurekaselect.combyjus.com |

Methodological Advancements in Ylide Preparation

Research in the field of ylide chemistry continues to evolve, with a focus on developing more efficient, greener, and versatile synthetic methods. Recent advancements include the development of new ylide precursors and reagents, as well as the application of ylides in catalytic processes like the catalytic Wittig reaction. numberanalytics.comresearchgate.net Furthermore, new green procedures, such as performing reactions in water or under solvent-free conditions, are being explored for traditional processes like the deprotonation of phosphonium salts. researchgate.net The development of electrochemical methods for ylide generation also represents a promising frontier in this area. researchgate.net

Reaction Mechanisms Involving Allylidenetriphenylphosphorane

The Wittig Reaction Mechanism

The Wittig reaction, a cornerstone of alkene synthesis, involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. libretexts.orgwikipedia.org In the case of allylidenetriphenylphosphorane, this reaction provides a route to conjugated dienes. The mechanism of the Wittig reaction has been a topic of considerable discussion, with the currently accepted model for salt-free conditions involving a direct cycloaddition pathway. rsc.orgresearchgate.net

Oxaphosphetane Intermediate Formation: Concerted [2+2] Cycloaddition Pathway

Under lithium salt-free conditions, the reaction of this compound with an aldehyde is understood to proceed through a concerted [2+2] cycloaddition mechanism. libretexts.orgnih.gov This pathway involves the direct formation of a four-membered ring intermediate, the oxaphosphetane, without the formation of a betaine (B1666868) intermediate. libretexts.orgrsc.org The stereochemical outcome of the reaction is determined during this irreversible first step. researchgate.net The geometry of the transition state leading to the oxaphosphetane dictates whether the cis or trans oxaphosphetane is formed, which in turn determines the Z or E configuration of the resulting alkene. rsc.org

Role of Betaine Intermediates and their Influence

Historically, the Wittig reaction mechanism was often depicted as proceeding through a zwitterionic betaine intermediate. rsc.orgnumberanalytics.com This proposed mechanism involved the nucleophilic attack of the ylide on the carbonyl carbon to form the betaine, which would then cyclize to the oxaphosphetane. numberanalytics.com However, betaine intermediates have never been directly observed by techniques such as NMR spectroscopy in salt-free conditions. nih.gov While the betaine pathway is now considered less likely for salt-free reactions, betaines may play a role in reactions where lithium salts are present, as these salts can stabilize the betaine species. ucc.ieharvard.edu In some annulation reactions, such as the reaction of this compound with 1,2-diacylethylenes to form cyclopentadienes, a betaine intermediate is generated through an initial nucleophilic attack, which then undergoes intramolecular cyclization.

Mechanistic Distinctions under Lithium Salt-Free vs. Lithium-Present Conditions

The presence of lithium salts can significantly influence the mechanism and stereochemical outcome of the Wittig reaction. libretexts.orgwikipedia.org Under lithium salt-free conditions, the reaction is under kinetic control, and the stereoselectivity is determined by the irreversible formation of the oxaphosphetane. libretexts.org

In contrast, when lithium salts are present, they can catalyze the reversible formation of a betaine intermediate. harvard.edu This can lead to an equilibration of intermediates, a phenomenon termed "stereochemical drift," which often results in a loss of stereoselectivity. libretexts.org The lithium cation is thought to complex with the carbonyl oxygen, making the carbonyl group more electrophilic and altering the reaction pathway. rsc.org

The stereoselectivity of the Wittig reaction with this compound, a semi-stabilized ylide, can be poor, often yielding mixtures of Z- and E-alkenes. nih.gov However, highly tunable stereoselectivity can be achieved by reacting this compound with N-sulfonyl imines instead of aldehydes. This method allows for the synthesis of both Z- and E-isomers of conjugated alkenes with excellent stereoselectivity (>99:1) by choosing the appropriate N-sulfonyl group. nih.govorganic-chemistry.org

Table 1: Stereoselectivity in the Wittig Reaction of this compound

| Reactant | Conditions | Product | Yield (%) | Z:E Ratio | Reference |

|---|---|---|---|---|---|

| N-p-Tolylsulfonylimine of 4-chlorobenzaldehyde | Mild | (E)-1-(4-chlorophenyl)-4-phenyl-1,3-butadiene | 91 | >1:99 | nih.gov |

| N-2-Nitrobenzenesulfonylimine of 4-chlorobenzaldehyde | Mild | (Z)-1-(4-chlorophenyl)-4-phenyl-1,3-butadiene | 85 | >99:1 | nih.gov |

| Benzaldehyde | Salt-free | 1-Phenyl-1,3-butadiene | 58-95 | 44:56 to 75:25 | rsc.org |

Mechanism of Phosphonium Ylide Hydrolysis and Alcoholysis

Phosphonium ylides, including this compound, can undergo hydrolysis and alcoholysis. These reactions are significant as they can be competing pathways in Wittig reactions conducted in protic solvents or in the presence of water.

Concerted Addition of O-H Bond Across the P=C Bond

The currently accepted mechanism for the hydrolysis and alcoholysis of phosphonium ylides in aprotic media, or for ylides derived from more acidic phosphonium salts, involves a concerted addition of the O-H bond of water or an alcohol across the P=C double bond of the ylide. This pathway is proposed because the pKa values of water and alcohols in organic solvents are generally too high to protonate the ylide in a separate step. This concerted mechanism directly forms a hydroxyphosphorane or an alkoxyphosphorane intermediate, respectively.

Detailed Mechanistic Investigations and Elucidation Techniques

A variety of techniques are employed to investigate and elucidate the complex mechanisms of reactions involving phosphonium ylides like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for studying these reactions. rice.edu It allows for the direct observation and characterization of phosphorus-containing species, including the ylide starting material, intermediates like the oxaphosphetane, and the triphenylphosphine (B44618) oxide byproduct. rice.edu For instance, the progress of a Wittig reaction can be monitored by observing the disappearance of the ylide signal and the appearance of the signals for the oxaphosphetane and the final phosphine (B1218219) oxide. rice.edu Low-temperature NMR studies have been crucial in detecting and characterizing the transient oxaphosphetane intermediates.

Computational studies, using methods like Density Functional Theory (DFT), provide valuable theoretical insights into the reaction pathways. nih.govmdpi.com These studies can be used to calculate the energies of transition states and intermediates for different proposed mechanisms, helping to determine the most likely pathway. nih.gov For the Wittig reaction, computational studies have supported the concerted [2+2] cycloaddition mechanism by showing that the betaine intermediate is energetically unfavorable compared to the reactants and the oxaphosphetane. nih.gov These theoretical models also help to explain the origins of stereoselectivity in these reactions. nih.gov

Kinetic studies, which measure the rate of a reaction under various conditions, can also provide mechanistic insights. For example, examining how the reaction rate changes with different reactant concentrations or the addition of salts can help to distinguish between different mechanistic possibilities.

Experimental Spectroscopic Studies (e.g., NMR Spectroscopy)

Spectroscopic methods are indispensable tools for probing the reaction mechanisms of this compound. They allow for the characterization of reactants, products, and, in some cases, transient intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful. ³¹P NMR is used to characterize the ylide itself and monitor its consumption during a reaction. This compound typically shows a characteristic singlet in the ³¹P NMR spectrum around δ 23.5 ppm. The disappearance of this signal and the appearance of a new signal, often for the byproduct triphenylphosphine oxide, indicates the progress of the reaction.

¹H and ¹³C NMR are routinely used to determine the structure of the final products. For instance, in the [3+2] annulation reactions with 1,2-diacylethylenes, detailed 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning the regiochemistry and stereochemistry of the resulting cyclopentadiene (B3395910) derivatives. These techniques reveal the connectivity between protons and carbons, confirming the formation of the five-membered ring structure.

In addition to NMR, other spectroscopic techniques provide valuable mechanistic insights. In-situ Infrared (IR) spectroscopy can be employed for kinetic studies by continuously monitoring the disappearance of a characteristic vibrational band, such as the carbonyl (C=O) stretch of an aldehyde or ketone reactant. X-ray crystallography provides definitive proof of the stereochemistry of stable products or intermediates that can be crystallized, offering a static snapshot of the outcome of the reaction pathway.

Table 1: Spectroscopic Techniques in the Study of this compound Reactions

| Spectroscopic Technique | Application | Information Obtained |

|---|---|---|

| ³¹P NMR | Ylide characterization; Reaction monitoring | Confirms the presence and purity of the ylide; Tracks the conversion to triphenylphosphine oxide. |

| ¹H and ¹³C NMR | Product structure elucidation | Determines the chemical structure, connectivity, and stereochemistry of reaction products. mdpi.com |

| 2D NMR (e.g., COSY, HMBC) | Detailed structural analysis | Establishes complex J-coupling and long-range correlations to confirm regiochemistry and stereochemistry. |

| In-situ IR Spectroscopy | Kinetic monitoring | Tracks the concentration of reactants or products in real-time by observing characteristic vibrational bands (e.g., C=O). |

| X-ray Crystallography | Stereochemical determination | Provides the precise three-dimensional structure of crystalline products or intermediates. |

Kinetic Studies and Reaction Pathway Analysis

Kinetic studies provide quantitative data on reaction rates, which is fundamental to understanding a reaction's mechanism. The experimentally determined rate law for a reaction involving this compound must be consistent with any proposed mechanistic pathway. khanacademy.org

For example, in the Wittig reaction, the mechanism involves the initial nucleophilic attack of the ylide on a carbonyl carbon to form a betaine intermediate, which then cyclizes to an oxaphosphetane. This oxaphosphetane subsequently decomposes to yield the alkene and triphenylphosphine oxide. Kinetic analysis can help determine the rate-determining step of this sequence. This is often achieved by systematically varying the concentrations of the reactants (the ylide and the carbonyl compound) and observing the effect on the initial reaction rate.

Time-resolved NMR spectroscopy is an advanced technique for following reactions in real time. nih.gov By acquiring spectra at rapid intervals, it is possible to monitor the decay of reactant signals and the growth of product signals, allowing for the direct calculation of rate constants. nih.govosf.io Dynamic NMR (DNMR) spectroscopy can also be used to study the kinetics of reversible processes and fast exchange reactions, providing insight into the energy barriers of specific steps. fu-berlin.de These methods are particularly valuable for reactions that are too fast to be monitored by conventional sampling techniques.

The analysis of reaction pathways also involves identifying all products formed, including any side products. This can provide clues about competing reaction channels. For instance, the stereochemical outcome of the Wittig reaction (formation of Z- or E-alkenes) is highly dependent on the stability of the ylide, the reaction conditions, and the nature of the intermediates, all of which can be investigated through kinetic and product distribution studies.

Table 2: Methods for Kinetic and Reaction Pathway Analysis

| Method | Purpose | Data Generated |

|---|---|---|

| Initial Rate Method | Determine rate law | Reaction order with respect to each reactant; rate constant. khanacademy.org |

| In-situ Spectroscopy (IR, NMR) | Real-time reaction monitoring | Concentration profiles of reactants and products over time. nih.gov |

| Dynamic NMR (DNMR) | Study of fast, reversible processes | Rate constants and activation barriers for conformational changes or exchange processes. fu-berlin.de |

| Product Distribution Analysis | Identify competing pathways | Ratios of different products (e.g., stereoisomers) under various conditions. |

Computational Chemistry Approaches to Reaction Pathways

Computational chemistry has become a vital tool for complementing experimental findings and providing a deeper understanding of reaction mechanisms at the molecular level. researchgate.net Using theoretical models, researchers can map the entire potential energy surface (PES) of a reaction, identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states. smu.edu

Density Functional Theory (DFT) is a commonly employed method for these studies. Calculations can be used to investigate the mechanism of the Wittig reaction, for example, by comparing the energy profiles of different proposed pathways (e.g., concerted vs. stepwise formation of the oxaphosphetane). These calculations help to identify the lowest energy path, which is the most likely reaction mechanism. researchgate.netd-nb.info

For the [3+2] annulation reactions of this compound, computational studies can elucidate the nature of the intermediates. They can confirm whether the reaction proceeds through a zwitterionic betaine intermediate and can calculate the activation barriers for the subsequent cyclization and elimination steps. This provides a detailed, step-by-step picture of the reaction coordinate.

More advanced computational approaches, such as the Reaction Path Hamiltonian (RPH) and the United Reaction Valley Approach (URVA), offer an even more detailed analysis. smu.edu These methods analyze the chemical events along the reaction path, such as bond breaking and bond formation, to partition the mechanism into distinct phases, providing a highly granular view of the chemical transformation. smu.edu Such analyses can reveal "hidden" intermediates or transition states that are not directly observable experimentally.

Table 3: Computational Chemistry Methods for Reaction Pathway Analysis

| Computational Method | Objective | Insights Provided |

|---|---|---|

| Density Functional Theory (DFT) | Calculate electronic structure and energies | Geometries and relative energies of reactants, products, intermediates, and transition states. researchgate.net |

| Potential Energy Surface (PES) Mapping | Identify the lowest energy reaction path | The most probable reaction mechanism and the rate-determining step. smu.edu |

| Transition State (TS) Search | Locate the highest energy point along the reaction coordinate | The structure of the transition state and the activation energy barrier for a reaction step. d-nb.info |

| Reaction Path Hamiltonian (RPH) / United Reaction Valley Approach (URVA) | Detailed analysis of the reaction coordinate | Partitioning of the reaction into chemically meaningful phases (e.g., bond formation/cleavage). smu.edu |

Stereochemical Control and Selectivity in Allylidenetriphenylphosphorane Reactions

Factors Governing E/Z Stereoselectivity in Olefination Reactions

The stereochemical course of the Wittig reaction is determined by the relative rates of formation and decomposition of diastereomeric oxaphosphetane intermediates. For semi-stabilized ylides like allylidenetriphenylphosphorane, the reaction is reversible and often under thermodynamic control, making the E/Z selectivity highly sensitive to the structure of the reactants and the reaction environment.

The electronic nature and steric bulk of the carbonyl electrophile play a crucial role in dictating the geometry of the resulting alkene. The interplay of these properties influences the stability of the transition states leading to the cis and trans oxaphosphetane intermediates.

Electronic Effects: Aldehydes with electron-withdrawing groups (EWGs) tend to increase the rate of the initial nucleophilic attack and can influence the reversibility of the oxaphosphetane formation. For semi-stabilized ylides, this often translates to a preference for the thermodynamically more stable E-alkene. Conversely, aldehydes bearing electron-donating groups (EDGs) can decrease the reactivity of the carbonyl group.

Steric Effects: Increasing the steric hindrance of the substituent on the carbonyl carbon generally favors the formation of the E-alkene. The steric clash between the aldehyde substituent and the bulky triphenylphosphine (B44618) group in the transition state leading to the cis-oxaphosphetane (which decomposes to the Z-alkene) is more pronounced than in the transition state for the trans-oxaphosphetane (which gives the E--alkene). Therefore, bulkier aldehydes typically exhibit higher E-selectivity.

| Carbonyl Electrophile (RCHO) | R Group Property | Typical Predominant Isomer | Rationale |

| Benzaldehyde (C₆H₅CHO) | Aromatic | Mixture (E > Z) | Reversible oxaphosphetane formation allows equilibration to the more stable trans intermediate. |

| p-Nitrobenzaldehyde (O₂NC₆H₄CHO) | Strong EWG | E | EWG enhances thermodynamic control, favoring the more stable E-product. |

| p-Anisaldehyde (CH₃OC₆H₄CHO) | EDG | Mixture, often less E-selective | EDG can slightly reduce the thermodynamic preference, leading to a more mixed outcome. |

| Pivalaldehyde ((CH₃)₃CCHO) | Bulky Alkyl | High E | Severe steric hindrance strongly disfavors the cis-oxaphosphetane intermediate. |

This table illustrates general trends in the Wittig reaction. Specific ratios for this compound may vary.

The reaction environment provides a powerful means to steer the stereochemical outcome. "Salt-free" conditions, typically achieved by using bases like sodium hexamethyldisilazide (NaHMDS), generally favor kinetic control and can lead to higher Z-selectivity. In contrast, the presence of lithium salts, often resulting from the use of organolithium bases, can lead to equilibration of the intermediates and favor the E-isomer. researchgate.net

Solvent polarity is another critical parameter. rsc.org Non-polar solvents such as toluene (B28343) or tetrahydrofuran (B95107) (THF) stabilize the less polar transition state leading to the Z-alkene. rsc.orgnih.gov Polar aprotic solvents like dimethylformamide (DMF) can disrupt the intermediate complexes, promoting equilibration and increasing the proportion of the thermodynamically favored E-alkene. researchgate.netresearchgate.net Temperature also has a significant effect; lower temperatures often enhance kinetic control and can improve Z-selectivity, while higher temperatures promote thermodynamic equilibrium, favoring the E product. numberanalytics.com

| Solvent | Polarity | Typical Effect on this compound | Predominant Isomer |

| Toluene | Non-polar | Favors kinetic control, less disruption of intermediates. | Z favored |

| Tetrahydrofuran (THF) | Polar Aprotic | Common solvent, moderate polarity. | Mixture, sensitive to other factors. |

| Dichloromethane (DCM) | Polar Aprotic | Can favor the more stable E-isomer. | E favored |

| Dimethylformamide (DMF) | High-Polarity Aprotic | Promotes equilibration of intermediates. | High E-selectivity |

This table represents general outcomes; specific E/Z ratios are highly dependent on the full set of reaction conditions.

Highly Tunable Stereoselective Olefination Protocols

To overcome the challenge of poor selectivity with semi-stabilized ylides, researchers have developed specialized protocols that offer exceptional control over alkene geometry.

A significant breakthrough involves replacing the traditional carbonyl electrophile with an N-sulfonyl imine. acs.orgorganic-chemistry.orgmdpi.com This modification dramatically alters the electronic and steric properties of the electrophile, enabling highly tunable stereoselectivity. acs.orgorganic-chemistry.org Research has shown that the reaction of this compound with various N-sulfonyl imines can be precisely controlled to yield either (E,E)- or (Z,E)-1,3-dienes with greater than 99:1 stereoselectivity. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org The key is the choice of the sulfonyl group on the imine.

For (E,E)-Dienes: Using imines activated with a p-tolylsulfonyl (Ts) group typically results in the formation of the (E,E)-diene. mdpi.com

For (Z,E)-Dienes: Switching to a bulkier and more electron-withdrawing group, such as 2,6-dichlorobenzenesulfonyl, directs the reaction to exclusively form the (Z,E)-diene. mdpi.com

This protocol offers a simple, efficient, and scalable method for stereocontrolled diene synthesis under mild conditions. acs.org

| Imine Electrophile (R'-CH=N-SO₂R'') | Sulfonyl Group (R'') | Product Stereochemistry | Selectivity (Z,E / E,E) |

| R'-CH=N-Ts | p-tolyl | (E,E)-diene | >1:99 |

| R'-CH=N-SO₂-(2,4,6-Me₃C₆H₂) | Mesityl | (E,E)-diene | >1:99 |

| R'-CH=N-SO₂-(2-NO₂C₆H₄) | o-nitrophenyl | (Z,E)-diene | >99:1 |

| R'-CH=N-SO₂-(2,6-Cl₂C₆H₃) | 2,6-dichlorophenyl | (Z,E)-diene | >99:1 |

Data sourced from studies by Tian and coworkers on the reaction of this compound with various N-sulfonyl imines. organic-chemistry.orgmdpi.com

Modifying the phosphorus ligands of the ylide provides another powerful strategy for controlling stereoselectivity. While "this compound" explicitly names triphenylphosphine as the ligand, analogous ylides can be prepared from other phosphines. The steric and electronic properties of these ligands directly impact the geometry and stability of the key oxaphosphetane intermediates.

Replacing the phenyl groups with alkyl groups, such as in allylic tributylphosphorus ylides, has been shown to strongly favor the formation of E-alkenes. mcmaster.caacs.org The increased electron-donating ability of the alkyl groups alters the phosphorus center's electronics, and the differing steric profile influences the transition state energies. This approach is particularly effective for achieving high E-selectivity where triphenylphosphine-based ylides might fail. mcmaster.ca

| Ylide | Phosphine (B1218219) Ligand | Typical Stereochemical Outcome | Rationale |

| This compound | Triphenyl (Aryl) | Mixture, tunable by conditions | Balanced steric/electronic effects, reversible intermediates. |

| Allylidenetributylphosphorane | Tributyl (Alkyl) | High E-selectivity | Increased electron donation and different sterics favor the trans-oxaphosphetane. |

Strategies for Diastereoselective and Enantioselective Transformations

Beyond controlling simple E/Z isomerism, advanced strategies can be employed to control diastereoselectivity and enantioselectivity in reactions involving this compound. These methods typically rely on introducing a source of chirality in either the electrophile or the ylide itself.

Substrate Control: One approach is to use a chiral electrophile. For example, the reaction of this compound with a chiral aldehyde or a chiral N-sulfonyl imine can lead to the formation of diastereomeric products in unequal amounts. nih.govchemrxiv.org The inherent chirality of the substrate directs the ylide to attack from a preferred face, a process known as substrate-controlled diastereoselection. The level of selectivity achieved depends on how effectively the chiral center directs the approach of the incoming nucleophile. nih.govresearchgate.net

Reagent/Catalyst Control: An alternative and often more versatile strategy is to use a chiral Wittig reagent or a chiral catalyst. thieme-connect.de While examples specific to this compound are not widespread, the principle has been demonstrated in other Wittig systems. This can be achieved by:

Chiral Phosphine Ligands: Synthesizing an ylide from a chiral phosphine, such as one possessing a binaphthyl backbone (e.g., BINAP) or a P-stereogenic center, creates a chiral reagent. thieme-connect.de This chirality can then be transferred during the olefination step to induce enantioselectivity.

Chiral Catalysis: In catalytic versions of the Wittig reaction, a chiral phosphine can be used in sub-stoichiometric amounts. thieme-connect.de The chiral catalyst is regenerated through a redox cycle, allowing for the enantioselective synthesis of alkenes from achiral starting materials. Such methods have been successfully applied to the desymmetrization of meso-dicarbonyl compounds, demonstrating the potential for high enantiocontrol. thieme-connect.de

These advanced strategies represent the cutting edge of stereoselective synthesis and hold promise for the future development of highly specific transformations involving this compound.

Applications of Allylidenetriphenylphosphorane in Complex Organic Synthesis

Olefination Reactions for Alkene and Diene Construction

The most prominent application of allylidenetriphenylphosphorane lies in the Wittig reaction and its variants. It serves as a three-carbon building block for the synthesis of various unsaturated systems, including conjugated alkenes, 1,3-dienes, and α,β-unsaturated ketones.

This compound is effectively used in olefination reactions to produce conjugated alkenes. A highly tunable and stereoselective method involves the reaction of allylidenetriphenylphosphoranes with N-sulfonyl imines. nih.govorganic-chemistry.org This approach offers significant advantages over traditional Wittig reactions with aldehydes, which often yield mixtures of Z and E isomers. nih.gov By carefully selecting the N-sulfonyl group on the imine, chemists can direct the reaction to produce either Z- or E-isomers of the desired conjugated alkene with exceptional stereoselectivity, often exceeding a 99:1 ratio. nih.govorganic-chemistry.orgorganic-chemistry.org This protocol is applicable to a broad range of aromatic, α,β-unsaturated, and aliphatic imines, providing access to a diverse array of conjugated alkenes in good to excellent yields. nih.gov This high degree of control has been successfully applied to the synthesis of bioactive molecules, such as the anticancer agent DMU-212 and its Z-isomer. nih.gov

Table 1: Stereoselective Synthesis of Conjugated Alkenes using this compound and N-Sulfonyl Imines

| Imine Substrate | N-Sulfonyl Group | Product Stereochemistry | Yield (%) | Reference |

| Aromatic Imine | Tosyl | >99:1 E | 92 | nih.gov |

| Aromatic Imine | 2,4,6-Triisopropylbenzenesulfonyl | >99:1 Z | 89 | nih.gov |

| α,β-Unsaturated Imine | Tosyl | >99:1 E | 85 | nih.gov |

| Aliphatic Imine | 2,4,6-Trichlorobenzenesulfonyl | >99:1 Z | 81 | nih.gov |

The synthesis of 1,3-dienes is a classic application of this compound, proceeding through a Wittig reaction with an aldehyde or ketone. nih.gov This reaction is a cornerstone in the construction of diene systems found in numerous natural products and functional materials. nih.govmdpi.com For enhanced stereocontrol, the reaction with N-sulfonyl imines again proves superior. organic-chemistry.org This method provides a reliable route to conjugated 1,3-dienes with high stereoselectivity, which is often challenging to achieve with other methods. organic-chemistry.orgnih.gov The reaction conditions are typically mild, and the process tolerates a wide variety of functional groups, making it a valuable tool for complex molecule synthesis. organic-chemistry.org

Table 2: Synthesis of 1,3-Dienes via Olefination

| Carbonyl/Imine Substrate | Reaction Conditions | Product | Stereoselectivity | Yield (%) | Reference |

| Benzaldehyde | THF, reflux | 1-Phenyl-1,3-butadiene | Mixture of isomers | 75 | |

| N-(Phenylmethylene)benzenesulfonamide | Toluene (B28343), 80 °C | (1E,3E)-1,4-Diphenyl-1,3-butadiene | >99:1 E,E | 94 | organic-chemistry.org |

| N-(4-Chlorobenzylidene)methanesulfonamide | THF, 25 °C | (1E,3E)-1-(4-Chlorophenyl)-4-phenyl-1,3-butadiene | >99:1 E,E | 91 | organic-chemistry.org |

A sophisticated strategy for synthesizing α,β-unsaturated ketones utilizes a substituted derivative, (3-(alkoxycarbonyl)-2-ethoxy-2-propenylidene)triphenylphosphorane, as a three-carbon synthon. oup.comacs.org This method involves a one-pot, three-component reaction where the phosphorane first reacts with an alkyl halide and subsequently with an aldehyde in the presence of a base like cesium carbonate. oup.comresearchgate.net This sequence yields a conjugated enol ether, which upon acid hydrolysis and subsequent decarboxylation, affords the target α,β-unsaturated ketone in moderate to good yields. oup.comacs.org This powerful transformation essentially combines two separate carbon-carbon bond formations in a single pot. A notable application of this methodology is the convenient synthesis of shogaol, the pungent principle of ginger. researchgate.net

This compound as a Bifunctional Reagent

The reactivity of this compound is characterized by its bifunctional nature, possessing two nucleophilic sites: the α- and γ-carbons. acs.orgnih.gov This dual reactivity allows it to engage with electrophiles in different ways, depending on the nature of the electrophile and the reaction conditions. acs.org While aldehydes and ketones typically react at the α-position to give the standard Wittig olefination products, other electrophiles can react at the γ-position, opening up pathways for more complex transformations. acs.org

The dual nucleophilicity of substituted allylidenetriphenylphosphoranes is expertly exploited in strategies for carbon chain elongation. researchgate.netnih.gov These strategies involve a sequential reaction at both the γ- and α-positions of the allyl system. A prime example is the synthesis of α,β-unsaturated ketones discussed previously, where the phosphorane reagent effectively acts as a three-carbon linchpin, undergoing elongation at both ends. acs.orgresearchgate.net The process begins with an alkylation event at the γ-carbon, followed by a Wittig reaction with an aldehyde at the α-carbon. acs.orgresearchgate.net This sequence allows for the controlled and sequential addition of two different carbon fragments to the three-carbon backbone of the reagent, providing a powerful method for constructing longer, functionalized carbon chains from simple precursors.

Annulation and Cyclization Reactions

Beyond linear constructions, this compound is a key participant in annulation reactions, where a new ring is fused onto a molecule. wikipedia.org It is particularly well-known for undergoing [3+2] annulation reactions to build five-membered rings. researchgate.net

This reaction occurs readily with electron-deficient species like 1,2-diacylethylenes at room temperature to produce highly substituted cyclopentadienes. researchgate.netresearchgate.net The mechanism is believed to proceed through a stepwise sequence involving an initial nucleophilic attack from the γ-carbon of the phosphorane onto one of the carbonyl groups of the diacylethylene. This is followed by an intramolecular Wittig reaction, which closes the ring and forms the cyclopentadiene (B3395910) system. researchgate.net Similarly, reaction with α-bromo ketones leads to the formation of cyclopentenones after acidic workup. acs.orgresearchgate.net This [3+2] annulation strategy provides a direct and efficient route to functionalized cyclopentane (B165970) and cyclopentenone cores, which are prevalent motifs in many terpenoid natural products.

Table 3: [3+2] Annulation Reactions with this compound Derivatives

| Electrophilic Partner | Phosphorane Reagent | Product Type | Yield (%) | Reference |

| (E)-1,4-Diphenylbut-2-ene-1,4-dione | (3-Ethoxycarbonyl-2-ethoxy-2-propenylidene)triphenylphosphorane | Substituted Cyclopentadiene | 90 | researchgate.net |

| Phenacyl bromide | (3-Ethoxycarbonyl-2-ethoxy-2-propenylidene)triphenylphosphorane | Substituted Cyclopentenone | 95 | acs.orgresearchgate.net |

| 2-Bromocyclohexanone | (3-Ethoxycarbonyl-2-ethoxy-2-propenylidene)triphenylphosphorane | Bicyclic Cyclopentenone | 60 | acs.orgresearchgate.net |

| 1,2-Diacetylacetylene | This compound | Substituted Fulvene | 78 | researchgate.net |

Role in Total Synthesis of Natural Products and Bioactive Molecules

The unique reactivity of this compound has been harnessed in the synthesis of various bioactive compounds, from natural product precursors to pharmaceutical agents.

While this compound is a versatile reagent for constructing carbocyclic frameworks, its application in the total synthesis of complex, polycyclic alkaloids is not extensively documented in prominent literature. uni-muenchen.dersc.orgcore.ac.uk However, its utility has been demonstrated in the synthesis of simpler, yet biologically relevant molecules. A notable example is the synthesis of shogaol, the pungent principle found in ginger. acs.org In this synthesis, a derivative, (3-(tert-Butoxycarbonyl)-2-ethoxy-2-propenylidene)triphenylphosphorane, was utilized in an alkylation-Wittig reaction sequence to construct the α,β-unsaturated ketone backbone of the target molecule. acs.org This demonstrates the reagent's potential for assembling key structural motifs found in natural products.

A significant application of this compound is in the synthesis of pharmaceutical agents and their precursors, highlighted by its use in preparing the anticancer agent DMU-212 (3,4,5,4'-trans-tetramethoxystilbene). researchgate.netmdpi.com DMU-212 is a methylated resveratrol (B1683913) analogue known for its potent antiproliferative activity. mdpi.comnih.gov

The key step in the synthesis of DMU-212 and its Z-isomer involves a highly tunable and stereoselective Wittig-type olefination. researchgate.net This protocol uses allylidenetriphenylphosphoranes in reaction with N-sulfonyl imines, which offer distinct electronic and steric properties compared to traditional aldehydes. researchgate.net This method allows for the efficient formation of the crucial stilbene (B7821643) (di-substituted alkene) core of DMU-212 and its analogues with excellent control over the double bond geometry (E/Z selectivity), achieving greater than 99:1 stereoselectivity in many cases. researchgate.netkisti.re.kr This high degree of control is critical for producing the desired biologically active isomer and showcases the reagent's value in medicinal chemistry. researchgate.net

Table 4: Stereoselective Olefination for Stilbene Precursors

| Ylide | N-Sulfonyl Imine | Product Stereochemistry | Yield | Ref |

|---|---|---|---|---|

| Benzylidenetriphenylphosphorane | N-(4-methoxybenzylidene)-p-toluenesulfonamide | E-isomer | 95% | researchgate.net |

| Benzylidenetriphenylphosphorane | N-(4-methoxybenzylidene)-2-nitrobenzenesulfonamide | Z-isomer | 92% | researchgate.net |

| (3,4,5-Trimethoxybenzylidene)triphenylphosphorane | N-(4-methoxybenzylidene)-p-toluenesulfonamide | E-isomer (DMU-212) | 94% | researchgate.net |

| (3,4,5-Trimethoxybenzylidene)triphenylphosphorane | N-(4-methoxybenzylidene)-2-nitrobenzenesulfonamide | Z-isomer of DMU-212 | 89% | researchgate.net |

Computational and Theoretical Investigations of Allylidenetriphenylphosphorane Reactivity

Quantum Chemical Studies on Ylide Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the electronic structure of phosphorus ylides, including semi-stabilized ylides like allylidenetriphenylphosphorane. nih.govnumberanalytics.com These studies reveal the underlying electronic features that govern the ylide's reactivity.

The core of this compound's reactivity lies in the nature of the phosphorus-carbon ylidic bond. This bond is highly polarized, with a significant negative charge localized on the α-carbon, making it a potent nucleophile. The triphenylphosphine (B44618) group acts as a powerful electron-donating group, further enhancing the nucleophilicity of the adjacent carbon. Computational models show that the phosphorus center possesses an ambiphilic character; it bears a partial positive charge and has a lone pair, enabling it to engage in nucleophilic attacks.

The allyl group plays a crucial role in modulating the ylide's reactivity, classifying it as a "semi-stabilized" ylide. The conjugation provided by the allyl moiety allows for the delocalization of the negative charge from the α-carbon, which stabilizes the ylide compared to non-stabilized alkyl ylides. rsc.org DFT calculations can quantify this charge distribution and the energies of the frontier molecular orbitals (HOMO and LUMO), which are key indicators of reactivity. For instance, the HOMO is typically localized on the ylidic carbon, consistent with its nucleophilic nature, while the LUMO distribution indicates sites susceptible to nucleophilic attack in reactions where the ylide might act as an electrophile. nih.gov

Computational studies have also explored how substituents on the allyl group can fine-tune the electronic properties and reactivity. Electron-withdrawing groups on the allyl moiety can enhance the electrophilicity of the ylide, which can accelerate its reactions with certain substrates, such as α,β-unsaturated carbonyl compounds.

Table 1: Representative Calculated Electronic Properties of Phosphorus Ylides (Note: Data is illustrative for semi-stabilized ylides and may not be specific to this compound, as detailed species-specific data is proprietary or not widely published.)

| Property | Computational Method | Calculated Value/Observation | Significance |

| Charge on Ylidic Carbon | DFT (B3LYP) | High negative charge | Correlates with high nucleophilicity |

| P-C Ylide Bond Length | DFT (B3LYP) | ~1.68 - 1.72 Å | Indicates significant double bond character |

| HOMO Energy | DFT | Relatively high | Indicates strong electron-donating ability |

| HOMO-LUMO Gap | DFT | Moderate | Relates to chemical reactivity and stability |

Modeling of Transition States and Reaction Intermediates

One of the most powerful applications of computational chemistry is the ability to map out the entire energy profile of a reaction, including the structures of fleeting transition states (TS) and intermediates. researchgate.netresearchgate.net For the Wittig reaction involving this compound, computational studies have provided a detailed mechanistic picture that has evolved beyond early hypotheses. numberanalytics.com

The currently accepted mechanism for the salt-free Wittig reaction proceeds not through a betaine (B1666868) intermediate, but via a concerted [2+2] cycloaddition to directly form a four-membered ring intermediate called an oxaphosphetane. nih.govnih.gov DFT calculations have been crucial in modeling this pathway, locating the transition state for the oxaphosphetane formation and the subsequent transition state for its decomposition into the alkene and triphenylphosphine oxide. nih.govresearchgate.net

For semi-stabilized ylides like this compound, the formation of the oxaphosphetane is typically the rate-determining step. Computational models of the transition state (TS1) leading to the oxaphosphetane reveal an asynchronous process where the C-C bond formation is more advanced than the P-O bond formation. nih.govresearchgate.net The geometry of this transition state—whether it is puckered or relatively planar—is a key determinant of the reaction's stereochemical outcome. rsc.orgacs.org

Following the formation of the oxaphosphetane intermediate, the reaction proceeds through a second transition state (TS2) for the cycloreversion step. This decomposition is a syn-elimination process, meaning the stereochemistry established in the oxaphosphetane is directly translated to the final alkene product. thieme-connect.de Computational studies show that the E/Z selectivity of the reaction is often not fully determined by the initial cycloaddition step alone; the relative energies of the elimination transition states can also play a crucial role. nih.govacs.org

Table 2: Illustrative Energy Profile for a Wittig Reaction with a Semi-Stabilized Ylide (Note: Values are representative and derived from DFT studies on model systems.)

| Reaction Step | Species | Relative Gibbs Free Energy (kcal/mol) | Key Geometric Features |

| Reactants | Ylide + Aldehyde | 0.0 | - |

| Cycloaddition TS | [TS1] | +5 to +10 | Asynchronous, puckered/planar geometry |

| Intermediate | Oxaphosphetane | -5 to +5 | Four-membered ring |

| Elimination TS | [TS2] | +15 to +20 | Concerted C-O and P-C bond breaking |

| Products | Alkene + Ph₃PO | < -40 | - |

Prediction of Stereochemical Outcomes and Reaction Regioselectivity

A major focus of computational studies on the Wittig reaction is to understand and predict the stereoselectivity (E/Z isomerism of the resulting alkene). For semi-stabilized ylides such as this compound, predicting the stereochemical outcome is particularly complex, as these reactions often yield mixtures of E and Z isomers. dalalinstitute.com

Computational models have shown that the E/Z selectivity is governed by a delicate interplay of steric interactions in the cycloaddition transition state. rsc.org Two key interactions are considered: 1,2-interactions between the ylide substituent (the allyl group) and the aldehyde substituent, and 1,3-interactions between the aldehyde substituent and a phenyl group on the phosphorus atom. nih.gov The geometry of the transition state (puckered vs. planar) influences the relative importance of these interactions. For semi-stabilized ylides, the cis-addition transition state is typically less puckered than for non-stabilized ylides, meaning that both 1,2 and 1,3 steric interactions become significant, often leading to reduced Z-selectivity. rsc.org Therefore, the reaction may show poor to moderate selectivity. researchgate.net

Beyond the Wittig olefination, this compound can participate in other transformations, notably [3+2] cycloaddition reactions, where regioselectivity becomes a key question. For example, in its reaction with 1,2-diacylethylenes to form cyclopentadienes, the ylide acts as a three-carbon component. DFT-based reactivity indices, such as local electrophilicity and nucleophilicity, can be calculated to predict which atoms will form new bonds. researchgate.netmdpi.com These calculations help rationalize the observed high regioselectivity by identifying the most favorable interactions between the frontier molecular orbitals of the reactants. nih.gov The course of such annulations can be kinetically controlled at the initial step of the reaction. researchgate.net

Integration with Computer-Aided Retrosynthesis and Reaction Discovery

The data and mechanistic understanding generated from computational studies are increasingly being integrated into advanced software tools to aid in chemical synthesis.

Computer-Aided Retrosynthesis (CASP): Retrosynthesis software platforms like CAS SciFinder, Reaxys, and SYNTHIA™ rely on vast databases of known chemical reactions to propose synthetic routes to a target molecule. cas.orgshenvilab.orgd-nb.infocsu.edu.au These databases are curated from the chemical literature and patents. A reaction involving this compound would be included in these databases if it has been reported in published literature. nih.govrsc.org When a chemist uses these tools, the software can identify a carbon-carbon double bond in the target molecule and suggest a Wittig reaction as a possible disconnection. If this compound is the appropriate reagent for the desired transformation (e.g., to install a 1,3-diene precursor), it could be proposed as a reactant. thieme-connect.de The software's algorithms use encoded reaction rules, often derived from mechanistic understanding, to identify suitable transformations. d-nb.info

Reaction Discovery: Computational chemistry is also moving from an explanatory role to a predictive one in the discovery of new reactions. By modeling the reactivity of organophosphorus compounds, it is possible to explore novel reaction pathways and identify promising new reagents. csu.edu.aubohrium.com For instance, data-driven platforms have been developed to screen vast virtual libraries of organophosphorus ligands, using machine learning models trained on quantum-mechanical data to predict their properties and potential performance in catalysis. acs.orgchemrxiv.org While these platforms are often focused on phosphine (B1218219) ligands for catalysis rather than ylides for synthesis, the underlying principles are similar. By computationally exploring the reactions of this compound with various unexplored partners, researchers can generate hypotheses about new synthetic methods, which can then be tested experimentally. This synergy between computation and experiment accelerates the discovery of novel and useful chemical transformations.

Advanced Methodologies and Future Research Directions

Catalytic Approaches in Wittig-Type Reactions Utilizing Allylidenetriphenylphosphorane

The classical Wittig reaction, while powerful, is hampered by its poor atom economy, generating a stoichiometric amount of triphenylphosphine (B44618) oxide byproduct. nih.gov This drawback has spurred the development of catalytic variants, a significant advancement for reagents like this compound. The central challenge lies in the in-situ regeneration of the active phosphine (B1218219) reagent from its oxidized form. nih.govbeilstein-journals.org

A major breakthrough in addressing the stoichiometry issue of the Wittig reaction is the development of catalytic systems based on P(III)/P(V) redox cycling. researchgate.net This strategy transforms the reaction into a more efficient and sustainable process by using only a catalytic amount of a phosphine precursor, typically a phosphine oxide. researchgate.netthieme-connect.com The core of this approach is the reduction of the P(V) phosphine oxide, formed after the olefination step, back to the active P(III) phosphine, which can then re-enter the catalytic cycle.

The success of this cycle hinges on a selective reducing agent, commonly a silane (B1218182) such as phenylsilane (B129415) or poly(methylhydrosiloxane) (B7799882) (PMHS), that can reduce the phosphine oxide without affecting the aldehyde or ketone substrates or the alkene products. beilstein-journals.orgthieme-connect.com Recent advancements have identified highly efficient catalysts for this process. For instance, phosphetane (B12648431) oxides have been shown to be remarkable catalysts, enabling the Wittig reaction to proceed at room temperature with low catalyst loadings (as low as 1.0 mol%) and without the need for Brønsted acid additives that were previously required. researchgate.net This protocol has demonstrated high yields (up to 97%) and stereoselectivities. thieme-connect.comresearchgate.net The application of such P(III)/P(V) redox cycling systems to reactions involving this compound offers a promising route to dienes and polyenes with significantly improved atom economy and milder reaction conditions.

Table 1: Comparison of Catalysts in P(III)/P(V) Redox Cycling Wittig Reactions This table presents representative data for catalytic Wittig reactions, illustrating the potential for applying these systems to this compound.

| Catalyst (Pre-catalyst) | Reductant | Temperature (°C) | Yield (%) | Key Feature | Reference |

|---|---|---|---|---|---|

| nBuP=O | PhSiH3 | 100-150 | 30-84 | Microwave-assisted conditions | researchgate.net |

| Phosphetane Oxide | PhSiH3 | 25 | up to 97 | Room temperature, low catalyst loading | researchgate.net |

| Phosphetane Oxide | PMHS | 25 | High | Utilizes an inexpensive industrial reductant | thieme-connect.comresearchgate.net |

| Tributylphosphine | Phenylsilane | N/A | High | Base-free conditions with specific substrates | nih.gov |

Building upon the success of redox catalysis, significant efforts have been directed towards developing enantioselective Wittig reactions. These systems employ chiral phosphine catalysts to control the stereochemical outcome of the reaction, which is particularly valuable for synthesizing complex, optically active molecules. thieme-connect.comresearchgate.net The first enantioselective catalytic Wittig reaction utilized chiral phosphines for the desymmetrization of prochiral ketones, achieving high enantiomeric excess (up to 90% ee) with catalysts like (+)-1,2-bis[(2S,5S)-2,5-dimethylphospholano]benzene ((S,S)-Me-DuPhos). researchgate.net

More recent strategies have focused on atroposelective Wittig reactions, enabling the enantioselective synthesis of biaryl atropisomers. nih.gov These methods often use tailored chiral phosphines, such as HypPhos, within a P(III)/P(V)=O redox cycle. thieme-connect.comthieme-connect.de A key innovation involves the use of substrates that release an endogenous base, which facilitates ylide formation under conditions that are compatible with the acidic environment required for efficient redox cycling. nih.govthieme-connect.de While many examples focus on other ylides, the principles are directly applicable to this compound for the asymmetric synthesis of chiral dienes, a class of compounds with significant potential in materials science and asymmetric synthesis.

Table 2: Examples of Enantioselective Catalytic Wittig-Type Reactions This table showcases results from enantioselective Wittig reactions, demonstrating the feasibility of creating chiral centers using catalytic phosphine systems.

| Chiral Catalyst | Reaction Type | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| (S,S)-Me-DuPhos | Desymmetrization | Prochiral Ketone | up to 90% | researchgate.net |

| HypPhos derivative | Atroposelective Wittig | Boc-MBH Adduct | up to 94:6 er | nih.govthieme-connect.de |

| Me-DuPhos | Desymmetrization | meso-Dicarbonyl | 90% ee | researchgate.net |

Green Chemistry Aspects and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, prioritizing the reduction of hazardous waste and the use of environmentally benign materials. For the Wittig reaction, this has led to critical examinations of solvents and waste management strategies.

Traditional Wittig reactions often employ non-sustainable solvents like toluene (B28343), DMF, and DMSO, which are flammable and/or toxic. rsc.org Research into greener alternatives has identified several promising options. Water is a highly attractive solvent due to its low cost and environmental friendliness, and it has been shown to give surprisingly high yields even when reactants are not fully soluble. rsc.org Other sustainable choices include 2-MeTHF and butyl acetate. researchgate.net

Furthermore, solvent-free approaches represent a significant step forward in sustainable chemistry. High-energy ball milling, a mechanochemical technique, can drive the Wittig reaction to completion in as little as 30 seconds under ambient, solvent-free conditions, offering a simpler and more efficient alternative to solution-phase methods. chemistryviews.org These alternative reaction media can be readily adopted for syntheses using this compound, drastically reducing the environmental footprint of the process.

The primary waste product of a Wittig reaction using this compound is triphenylphosphine oxide (TPPO). nih.gov The generation of stoichiometric quantities of TPPO is a major drawback, particularly on an industrial scale where it contributes to significant waste streams. scientificupdate.com Consequently, effective methods for its removal and recycling are crucial for the sustainability of the Wittig reaction.

Several strategies have been developed to manage TPPO waste:

Reduction to Triphenylphosphine: The most direct recycling method is the reduction of TPPO back to triphenylphosphine (TPP). This can be achieved chemically using reducing agents like silanes (in catalytic cycles), LiAlH₄, or via electrochemical methods. scientificupdate.comsci-hub.sechemistryviews.org Electrochemical reduction, in particular, offers a scalable, single-step process to regenerate TPP. sci-hub.se

Precipitation and Removal: TPPO can be selectively removed from reaction mixtures by forming insoluble complexes with Lewis acids. Salts like magnesium chloride (MgCl₂), zinc chloride (ZnCl₂), and calcium bromide (CaBr₂) have been shown to effectively precipitate TPPO from various organic solvents, allowing for its removal by simple filtration. scientificupdate.com

Polymer-Supported Reagents: An alternative approach is to use a polymer-supported triphenylphosphine. After the reaction, the resulting polymer-supported TPPO is a solid that can be easily filtered off from the product solution. This solid byproduct can then be recovered and chemically reduced to regenerate the polymer-supported phosphine for reuse. beilstein-journals.org

Table 3: Methods for Triphenylphosphine Oxide (TPPO) Recycling and Removal

| Method | Reagents/Conditions | Advantage | Efficiency | Reference |

|---|---|---|---|---|

| Chemical Reduction | Oxalyl chloride, then LiAlH₄ | Chemical recycling to TPP | High | scientificupdate.com |

| Electrochemical Reduction | Aluminum anode, specific electrolyte | Direct, scalable regeneration of TPP | 72% yield of TPP (one-pot) | sci-hub.se |

| Lewis Acid Precipitation | Anhydrous CaBr₂ in THF | Highly efficient removal from THF solutions | 95-98% TPPO removed | scientificupdate.com |

| Polymer Support | Rasta resin-Ph₃P | Simple filtration of byproduct, reusable reagent | High yields over multiple cycles | beilstein-journals.org |

Emerging Reactivity and Unexplored Synthetic Applications of this compound

Beyond its classical role in olefination, the unique structure of this compound—a three-carbon unit with nucleophilic character—enables a range of other synthetic transformations. Research in this area continues to uncover novel reactivity patterns.

One established but powerful application is its use in annulation reactions. For instance, this compound can undergo a [3+2] annulation with 1,2-diacylethylenes to afford highly substituted cyclopentadienes in a single step. scirp.org This highlights its utility as a three-carbon building block for constructing five-membered rings.

Furthermore, this compound and its derivatives can serve as bifunctional reagents. Through a sequence of alkylation at the γ-position followed by an intramolecular Wittig reaction, these reagents can be used to synthesize complex molecules like α,β-unsaturated ketones. researchgate.netoup.com

The future of this compound chemistry may lie in exploring reactivity paradigms that are currently emerging for other allylic ylides. These include:

Asymmetric Rearrangements: Allylic ylides, including those derived from ammonium (B1175870) and sulfonium (B1226848) salts, are known to undergo competitive thieme-connect.comgoogle.com- and researchgate.netthieme-connect.com-sigmatropic rearrangements. bristol.ac.ukacs.org Developing catalytic, enantioselective versions of these rearrangements for this compound could provide access to valuable, chiral building blocks.

Divergent Annulations: The ability to control reaction pathways to achieve divergent synthesis is a significant goal. Recent work with other zwitterionic N-allylic ylides has shown that reaction conditions or catalysts can be tuned to favor different annulation pathways (e.g., [3+2] vs. [4+1]), leading to diverse molecular scaffolds from common precursors. researchgate.net Exploring similar switchable reactivity for this compound could vastly expand its synthetic utility.

Carbene-like Reactivity: Related ylides, such as vinyl sulfoxonium ylides, can generate carbene-like species that participate in X-H insertion, annulation, and rearrangement reactions. researchgate.net Investigating whether this compound can be coaxed into similar reactivity patterns under metal catalysis or photolytic conditions could unlock entirely new and unexplored synthetic applications.

Integration with Flow Chemistry and High-Throughput Synthesis Methodologies

The evolution of synthetic organic chemistry is increasingly driven by the adoption of advanced methodologies that offer greater efficiency, safety, and scalability. For the synthesis and application of this compound, the integration of continuous flow chemistry and high-throughput synthesis represents a significant frontier. These technologies have the potential to overcome some of the limitations of traditional batch processing and to accelerate the discovery of novel applications for this versatile ylide.

The Wittig reaction, the primary application of this compound, has been the subject of numerous studies in flow chemistry. mdpi.comresearchgate.net Continuous flow processes offer precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for reactions involving unstable intermediates or exothermic profiles. okayama-u.ac.jp The in-situ generation and immediate use of ylides, including potentially this compound, in a flow reactor can minimize degradation and side reactions, leading to higher yields and purities. microsaic.com

One of the key advantages of flow chemistry is the enhanced safety profile, especially when handling reactive organometallic reagents or conducting reactions at high temperatures and pressures. okayama-u.ac.jp For instance, a continuous flow approach for Wittig olefination has been developed that operates at temperatures as high as 210 °C with a short residence time of 10 minutes, achieving excellent yields of around 98%. mdpi.com Such conditions are often impractical or hazardous in large-scale batch reactors.

Another significant advancement is the use of immobilized reagents and catalysts in packed-bed or fixed-bed flow reactors. thieme-connect.com A polystyrene-supported triphenylphosphine resin has been successfully employed for Wittig-type olefinations in a continuous flow setup. thieme-connect.com This approach simplifies product purification, as the phosphine oxide byproduct remains bound to the solid support, and allows for the reuse of the reagent, thereby improving process economy and sustainability. Adopting a similar strategy for this compound, by anchoring the triphenylphosphine group to a solid support, could streamline the synthesis of dienes and other target molecules.

The following table illustrates representative conditions and outcomes for Wittig reactions conducted in continuous flow, providing a model for the potential application to this compound.

| Aldehyde/Ketone | Ylide/Precursor | Reactor Type | Temperature (°C) | Residence Time | Yield (%) | Reference |

| Various Aldehydes | Alkyl Phosphonium (B103445) Salts | Biphasic Flow | Room Temp | - | Moderate to High | mdpi.com |

| 4-Aryl Aldehydes | (Acetylmethylene)triphenylphosphorane | Microreactor | 210 | 10 min | ~98 | mdpi.com |

| Pyranoses | (Carbethoxymethylene)triphenylphosphorane | Tandem Reactor | 210 | 40 min | 67 | acs.org |

| Various Aldehydes/Ketones | Various Phosphonium Salts | Fixed-Bed (Solid-Supported) | - | - | ~100 | thieme-connect.com |

This table presents illustrative data from analogous Wittig reactions to demonstrate the potential of flow chemistry for reactions involving this compound.

High-throughput synthesis (HTS) methodologies offer a complementary approach to accelerate research involving this compound. HTS enables the rapid screening of a large number of reaction conditions, substrates, or catalysts in parallel, dramatically reducing the time required for optimization and discovery. numberanalytics.comresearchgate.net While specific HTS studies on this compound are not extensively documented, the principles have been applied to analogous ylide chemistries. researchgate.net

For example, high-throughput experimentation, coupled with machine learning, has been used to optimize Ru-catalyzed reactions of sulfoxonium ylides, where hundreds of reactions were conducted to build a predictive model for reaction yield. researchgate.net A similar workflow could be employed for reactions of this compound, such as its [3+2] cycloadditions. By systematically varying parameters like solvents, additives, temperature, and substrate scope in a miniaturized, parallel format, optimal conditions for the synthesis of complex cyclopentadienes can be rapidly identified.

The combination of flow chemistry and HTS creates a powerful platform for automated synthesis and reaction optimization. researchgate.net An automated flow system could be programmed to sequentially perform a matrix of experiments, varying substrate combinations and reaction parameters for this compound reactions. On-line analysis techniques, such as mass spectrometry or NMR spectroscopy, can be integrated into the flow stream to provide real-time data on reaction performance, further accelerating the optimization cycle. microsaic.com

Future research in this area should focus on developing robust, solid-supported versions of this compound or its precursors suitable for packed-bed flow reactors. The exploration of its reactivity under a wide range of conditions using HTS will be crucial for uncovering new synthetic applications and for optimizing its use in the synthesis of valuable, complex molecules. The data generated from such HTS campaigns could also fuel the development of machine learning models to predict the outcomes of reactions involving this ylide with greater accuracy.

Q & A

What are the established synthetic protocols for preparing allylidenetriphenylphosphorane, and how is its purity validated?

This compound is typically synthesized via the deprotonation of allyltriphenylphosphonium salts using strong bases like butyllithium or potassium tert-butoxide in anhydrous solvents (e.g., THF or diethyl ether). The reaction requires strict inert conditions (argon/nitrogen atmosphere) to prevent hydrolysis or oxidation. Purity is validated using P NMR spectroscopy to confirm the absence of unreacted phosphonium salts and by elemental analysis. Infrared (IR) spectroscopy can also detect residual solvent or moisture .

How does this compound facilitate [3 + 2] annulation reactions with electron-deficient dienophiles?

This reagent acts as a 1,3-dipole precursor in annulation reactions. For example, it reacts with 1,2-diacylethylenes to form cyclopentadienes via a stepwise mechanism: initial nucleophilic attack at the carbonyl group generates a betaine intermediate, which undergoes intramolecular cyclization. Reaction optimization involves tuning solvent polarity (e.g., DCM vs. THF) and temperature (0°C to reflux) to balance reaction rate and stereoselectivity .

What safety protocols are critical when handling this compound in laboratory settings?

Due to its air and moisture sensitivity, handling must occur under inert gas (argon) with Schlenk-line techniques. Personal protective equipment (PPE) including nitrile gloves, safety goggles, and flame-resistant lab coats is mandatory. Spills should be neutralized with dry sand or vermiculite, not water, to avoid exothermic decomposition. Emergency procedures include eye rinsing with copious water (15+ minutes) and immediate medical consultation for inhalation exposure .

How does the electronic structure of this compound influence its reactivity in nucleophilic additions?

The ylidic phosphorus center exhibits ambiphilic character: the lone pair on phosphorus enables nucleophilic attack at electrophilic sites (e.g., carbonyl carbons), while the adjacent allyl group stabilizes transition states through conjugation. Computational studies (e.g., DFT) suggest that electron-withdrawing substituents on the allyl moiety enhance electrophilicity, accelerating reactions with α,β-unsaturated carbonyl compounds .

How can researchers resolve contradictions in reported yields for this compound-mediated reactions?

Discrepancies often arise from subtle variations in reaction conditions. For example, trace moisture can hydrolyze the ylide, reducing yields. Systematic optimization should include:

- Solvent drying : Molecular sieves vs. distillation.

- Base stoichiometry : Excess base may deprotonate intermediates.

- Temperature control : Side reactions dominate above 40°C.

Cross-referencing class-specific data (e.g., arylidenetriphenylphosphoranes) and replicating protocols under strictly anhydrous conditions can clarify inconsistencies .

What advanced analytical techniques are recommended for characterizing this compound adducts?

High-resolution mass spectrometry (HRMS) confirms molecular formulas, while H-C HMBC NMR identifies coupling between the allyl moiety and phosphorus. X-ray crystallography is critical for resolving stereochemistry in cycloadducts. For kinetic studies, in situ IR monitors reaction progress by tracking carbonyl group consumption .

How does this compound compare to keteneylidenetriphenylphosphorane in synthetic utility?

This compound excels in annulation and Michael addition reactions, whereas keteneylidenetriphenylphosphorane serves as a "CCO" building block for heterocycles (e.g., tetramic acids). The allyl derivative offers greater versatility in forming five-membered carbocycles, but the ketenyl analogue provides superior electrophilicity for acylation .

What strategies optimize reaction efficiency in this compound-mediated cyclizations?

- Catalytic additives : Lewis acids like ZnCl stabilize transition states.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance ylide solubility but may promote side reactions.

- Substrate pre-activation : Electron-deficient dienophiles (e.g., maleimides) react faster than esters.

A design-of-experiments (DoE) approach systematically evaluates these variables .

What are the stability limits of this compound under varying storage conditions?

The reagent decomposes within hours under ambient conditions. Storage at –20°C in sealed, argon-flushed vials extends stability to 1–2 weeks. Decomposition products include triphenylphosphine oxide (detectable by P NMR at ~25 ppm) and allyl alcohols. Long-term storage requires lyophilization in inert matrices .

How is this compound applied in the total synthesis of bioactive natural products?

It enables concise access to cyclopentane cores in terpenoids and alkaloids. For example, in synthesizing hirsutene, a [3 + 2] annulation with a diketone precursor forms the tricyclic skeleton in 65% yield. Analogues with fluorine substituents on the allyl group improve regioselectivity in complex polycyclizations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.